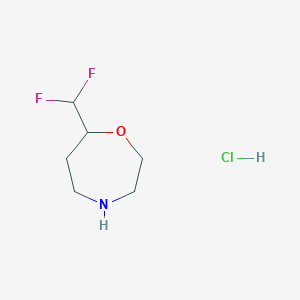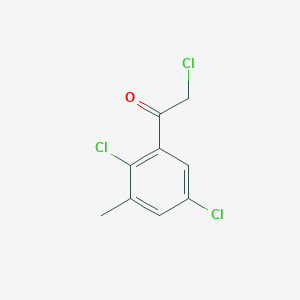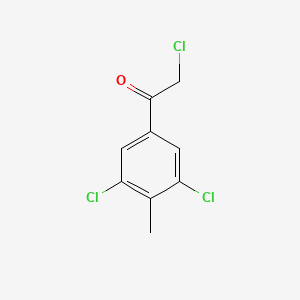
Chlorhydrate de 7-(Difluorométhyl)-1,4-oxazepane
Vue d'ensemble
Description
7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2NO and its molecular weight is 187.61 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(Difluoromethyl)-1,4-oxazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-1,4-oxazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Le groupe difluorométhyle dans des composés comme le chlorhydrate de 7-(Difluorométhyl)-1,4-oxazepane a montré qu'il améliorait la lipophilie et la stabilité métabolique des produits pharmaceutiques. Ce composé pourrait être utilisé dans la conception de nouveaux médicaments, offrant potentiellement des propriétés pharmacocinétiques améliorées .
Agriculture
Dans le secteur agricole, les composés difluorométhylés sont explorés pour leur potentiel en tant qu'engrais à libération lente ou pesticides. La structure unique du this compound pourrait être bénéfique dans le développement de nouveaux produits agrochimiques offrant une activité prolongée et un impact environnemental réduit .
Science des Matériaux
L'incorporation de composés fluorés dans la science des matériaux est cruciale pour la création de polymères avancés avec des propriétés souhaitables telles qu'une durabilité accrue et une résistance chimique. Le this compound pourrait servir de monomère ou d'additif dans la synthèse de polymères pour améliorer ces propriétés .
Science de l'Environnement
Les composés fluorés sont souvent utilisés dans les processus de réhabilitation environnementale en raison de leur stabilité et de leur réactivité. Le this compound pourrait être étudié pour son potentiel dans le traitement des eaux ou des sols contaminés, aidant à décomposer les substances nocives .
Biochimie
Le groupe difluorométhyle peut agir comme un donneur de liaison hydrogène, ce qui est une caractéristique précieuse en biochimie pour l'inhibition enzymatique ou les études d'interaction protéique. Le this compound pourrait être utilisé dans des tests biochimiques pour étudier de telles interactions .
Pharmacologie
En pharmacologie, le groupe difluorométhyle est connu pour influencer les interactions médicament-récepteur. Le this compound pourrait être utilisé pour synthétiser de nouveaux ligands pour des études de récepteurs, aidant à la découverte de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
7-(Difluoromethyl)-1,4-oxazepane hydrochloride acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are crucial for cell growth and differentiation .
Biochemical Pathways
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these cellular processes .
Pharmacokinetics
Similar compounds such as eflornithine have been shown to have good bioavailability when administered intravenously . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride leads to a decrease in polyamine levels within the cell . This can result in reduced cell growth and differentiation, as polyamines play a crucial role in these processes . In the context of diseases such as cancer, where cell growth and differentiation are often dysregulated, this can have therapeutic effects .
Action Environment
The action of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with 7-(Difluoromethyl)-1,4-oxazepane hydrochloride and alter its action .
Propriétés
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDOSXVUOASIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-56-4 | |
| Record name | 7-(difluoromethyl)-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1460289.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)












